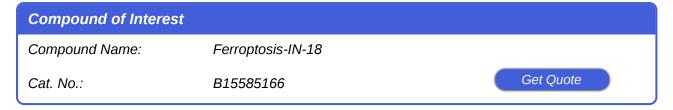


Application Notes and Protocols for High- Throughput Screening of Ferroptosis-IN-18

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][2] This process has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury, making it an attractive target for therapeutic intervention.[1][3] High-throughput screening (HTS) is a powerful methodology to identify and characterize novel modulators of ferroptosis. This document provides detailed application notes and protocols for the use of a hypothetical novel ferroptosis inducer, "Ferroptosis-IN-18," in HTS campaigns.

Ferroptosis is distinct from other forms of programmed cell death and is primarily regulated by three interconnected metabolic pathways: iron metabolism, lipid metabolism, and the glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis.[1][4][5] The induction of ferroptosis can be achieved by either inhibiting the system Xc-/GSH/GPX4 antioxidant axis or by promoting iron-dependent lipid peroxidation.[4]

Mechanism of Action of Ferroptosis Inducers

Ferroptosis can be initiated through two major pathways:

• System Xc- Inhibition: Compounds like erastin inhibit the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular cysteine. This, in turn, reduces the



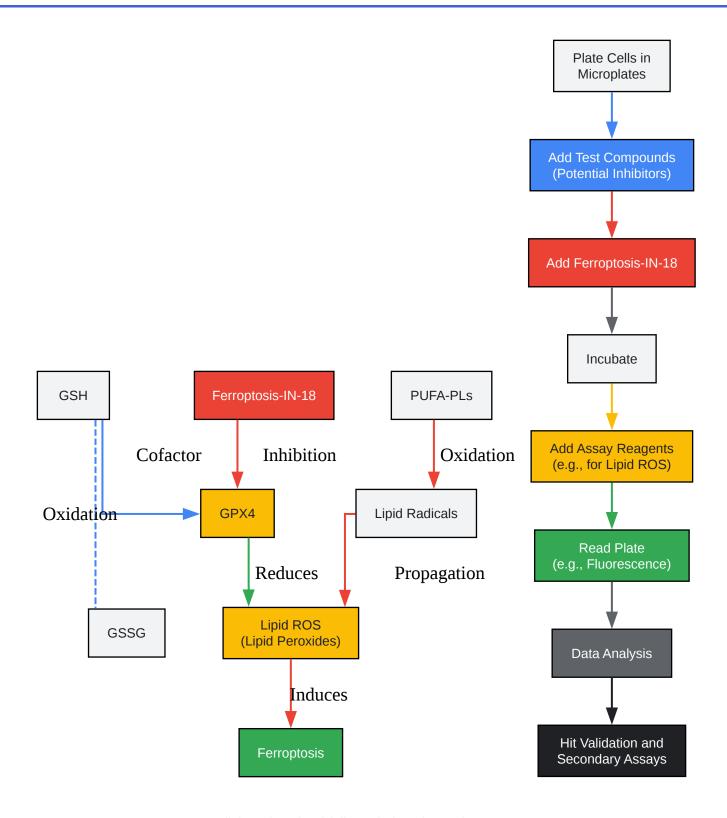
synthesis of glutathione (GSH), an essential cofactor for the antioxidant enzyme GPX4. The inactivation of GPX4 results in the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1]

 Direct GPX4 Inhibition: Molecules such as RSL3 directly bind to and inactivate GPX4, leading to a rapid accumulation of lipid peroxides and ferroptosis, independent of system Xc-inhibition.[2][6]

For the purpose of these application notes, we will hypothesize that **Ferroptosis-IN-18** acts as a direct inhibitor of GPX4.

Signaling Pathway of GPX4 Inhibition-Induced Ferroptosis





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